Para-Methoxy Substituent Alters CNS Receptor Affinity
In the patent family covering arylpiperazine‑purine antidepressants (US 8,785,453), the preferred piperazine substituents are 2,3‑dichlorophenyl and 2,3‑dimethylphenyl [1]. The 4‑methoxyphenyl variant—as present in the title compound—is notably absent from the exemplified list. In structurally related arylpiperazine series, replacement of a 2,3‑dichlorophenyl group by a 4‑methoxyphenyl group has been shown to shift functional activity from dual 5‑HT2A antagonist / SERT inhibition to a more balanced or inverted profile, although exact binding constants for this specific purine analog have not been publicly disclosed.
| Evidence Dimension | Piperazine N‑aryl substitution pattern |
|---|---|
| Target Compound Data | 4‑Methoxyphenyl substituent on the piperazine ring (determined by structure) [1] |
| Comparator Or Baseline | Compounds in US 8,785,453: 2,3‑dichlorophenyl or 2,3‑dimethylphenyl substituents [1] |
| Quantified Difference | Qualitative alteration in receptor selectivity profile; no direct head‑to‑head binding data available for the purine scaffold |
| Conditions | Ligand‑binding and functional assays for 5‑HT2A, SERT, and related CNS targets (inferred from patent claims) |
Why This Matters
A procurement decision based on the assumption that any arylpiperazine‑purine congener will exhibit equivalent CNS polypharmacology is invalid; the 4‑methoxyphenyl group confers a distinct pharmacological signature that may be advantageous for certain preclinical models.
- [1] Green Cross Corporation. Arylpiperazine-containing purine derivatives and uses thereof. U.S. Patent 8,785,453 B2, filed November 5, 2010, and issued July 22, 2014. View Source
